molecular formula C28H23N5O6 B2889018 N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894931-66-9

N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2889018
CAS No.: 894931-66-9
M. Wt: 525.521
InChI Key: CUIJJHXPBASDOT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C28H23N5O6 and its molecular weight is 525.521. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on derivatives of N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide has explored their potential anticonvulsant activities. For instance, a study focused on the synthesis of 1-benzylsubstituted derivatives of this compound and evaluated their affinity to GABAergic biotargets. These compounds were tested for anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. However, the synthesized substances did not exhibit significant anticonvulsant activity (Kayal et al., 2022).

Antitumor Activity

Another area of research is the exploration of antitumor activities of related compounds. A study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. It was found that certain derivatives displayed broad-spectrum antitumor activity, indicating the potential of these compounds in cancer research (Al-Suwaidan et al., 2016).

Anticancer Agents

Diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate, a related compound, was synthesized and screened for anticancer activities against various cell lines. The study found that most of the synthesized α-aminophosphonates displayed significant anti-proliferative activity against the tested cell lines, highlighting their potential as anticancer agents (Awad et al., 2018).

Cyclization Reactions

Research has also been conducted on the cyclization reactions of related compounds. A study investigated platinum-catalyzed cyclization reactions of ortho-alkynylphenylureas and -acetamides, leading to the formation of tetracyclic compounds via N-O bond cleavage (Nakamura et al., 2009).

Cytotoxic Evaluation

The cytotoxic effects of quinazolinone-1, 3, 4-oxadiazole derivatives have been evaluated. A study synthesized these derivatives and tested their cytotoxic effect against MCF-7 and HeLa cell lines. Some compounds exhibited remarkable cytotoxic activity, particularly against the HeLa cell line (Hassanzadeh et al., 2019).

Properties

CAS No.

894931-66-9

Molecular Formula

C28H23N5O6

Molecular Weight

525.521

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C28H23N5O6/c1-16-8-9-20(17(2)10-16)29-24(34)13-32-21-12-23-22(37-15-38-23)11-19(21)27(35)33(28(32)36)14-25-30-26(31-39-25)18-6-4-3-5-7-18/h3-12H,13-15H2,1-2H3,(H,29,34)

InChI Key

CUIJJHXPBASDOT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)C

solubility

not available

Origin of Product

United States

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